molecular formula C24H21N3O4S2 B2515398 Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-53-0

Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2515398
CAS No.: 851947-53-0
M. Wt: 479.57
InChI Key: IQCCPYLZYKPCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. The structure includes a benzylthioacetamido substituent at position 5, an ethyl carboxylate ester at position 1, and a phenyl group at position 2. Its synthesis likely follows microwave-assisted protocols similar to those described for related thienopyridazines, involving sulfur incorporation and cyclization .

Properties

IUPAC Name

ethyl 5-[(2-benzylsulfanylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-2-31-24(30)21-18-14-33-22(25-19(28)15-32-13-16-9-5-3-6-10-16)20(18)23(29)27(26-21)17-11-7-4-8-12-17/h3-12,14H,2,13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCCPYLZYKPCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CSCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 414.49 g/mol. The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.

The synthesis typically involves multi-step reactions, including the introduction of the thioether group via benzyl thioacetate and subsequent amide bond formation. Reaction conditions often include heating under reflux or microwave irradiation to optimize yields and reduce reaction times.

Preliminary studies suggest that this compound may function as a ligand for various biological receptors, particularly opioid receptors. Its structural similarities to known opioid agonists indicate potential activity in modulating pain pathways. However, comprehensive pharmacological profiling is essential to elucidate its binding affinity and efficacy at specific receptors.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of thienopyridazines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar in structure have shown promising results against MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. These studies typically measure the half-maximal inhibitory concentration (IC50) to assess potency .

CompoundIC50 (µM)Cancer Cell Line
Prototype 5d0.37HeLa
Prototype 5g0.73HeLa
Prototype 5k0.95HeLa
Sorafenib (reference)7.91HeLa

The above data suggests that certain derivatives exhibit significantly higher potency than established chemotherapeutics like Sorafenib, indicating the potential of this compound in cancer therapy .

Case Studies and Research Findings

Recent research has highlighted the importance of this compound in drug design:

  • Anticancer Activity : A study focused on analogs of thienopyridazines revealed that modifications to the aryl ring could enhance both potency and solubility. The most effective derivatives showed significant induction of apoptotic cell death in HeLa cells and effectively blocked the cell cycle at the sub-G1 phase .
  • Opioid Receptor Interaction : Further investigations into the binding properties of this compound suggested that it may act as an agonist at opioid receptors, warranting additional studies into its analgesic properties and potential for pain management applications.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogues lie in substituents at position 5 and modifications to the phenyl group at position 3. Below is a comparative analysis:

Compound Name Substituent at Position 5 Position 3 Group Molecular Formula Molecular Weight Key Properties
Target Compound 2-(Benzylthio)acetamido Phenyl C₂₃H₂₀N₃O₃S₂ 466.55 High lipophilicity (predicted logP ~3.2) due to benzylthio group
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (13a) Amino Phenyl C₁₅H₁₃N₃O₃S 315.35 Lower molecular weight; polar amino group enhances solubility
Ethyl 5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 2-(Naphthyloxy)acetamido 4-Trifluoromethylphenyl C₂₈H₂₀F₃N₃O₅S 567.54 Bulky substituents increase steric hindrance; CF₃ enhances metabolic stability
Ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 2-(2-Oxobenzoxazolyl)acetamido Phenyl C₂₄H₁₈N₄O₆S 490.5 Heterocyclic substituent introduces hydrogen-bonding potential

Notes:

  • Trifluoromethyl and naphthyloxy substituents (as in ) increase molecular weight and steric bulk, which may impact receptor binding kinetics.

Q & A

Q. What are the key steps and optimization strategies for synthesizing this thienopyridazine derivative?

The synthesis involves multi-step reactions starting with the formation of the thieno[3,4-d]pyridazine core, followed by functional group modifications. Critical steps include:

  • Amidation : Introducing the benzylthioacetamido group via coupling reagents like HATU or DCC under inert conditions .
  • Esterification : Ethyl ester formation using ethanol and acid catalysts, requiring precise temperature control (60–80°C) to avoid side reactions .
  • Oxidation : Controlled oxidation of the dihydrothienopyridazine core using mild oxidizing agents (e.g., MnO₂) to preserve labile functional groups . Optimization focuses on solvent selection (e.g., DMF for solubility), catalyst loading (e.g., 10 mol% Pd for cross-coupling), and reaction monitoring via TLC/HPLC to ensure >95% purity .

Q. Which analytical techniques are essential for characterizing this compound and validating its structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity (e.g., phenyl group at C3 vs. C4) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) and detects impurities like unreacted intermediates .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., dihedral angles between thiophene and pyridazine rings) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the ester) .

Q. How do functional groups influence the compound's reactivity and bioactivity?

  • Benzylthioacetamido Group : Enhances lipophilicity (logP ~3.2) and membrane permeability, critical for cellular uptake .
  • Ethyl Ester : Acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
  • 4-Oxo Group : Participates in hydrogen bonding with target enzymes (e.g., adenosine A1 receptor) . Substituent effects are validated via comparative SAR studies (e.g., replacing benzylthio with methoxy reduces IC50_{50} by 10-fold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines) or compound stability. For example:

  • Orthosteric vs. Allosteric Binding : A compound may show agonist activity in radioligand binding assays (e.g., 3^3H-DPCPX displacement) but act as an allosteric modulator in kinetic dissociation assays .
  • Metabolic Instability : Rapid ester hydrolysis in hepatic microsomes can lead to false negatives in cell-based assays. Use LC-MS/MS to quantify intact compound and metabolites . Mitigate issues by standardizing assay protocols and validating results across orthogonal methods (e.g., SPR for binding affinity, functional cAMP assays) .

Q. What strategies improve the compound's pharmacokinetic profile for in vivo studies?

  • Bioavailability Optimization : Introduce cyclopentane carboxamido groups to enhance metabolic stability (t1/2_{1/2} increases from 1.2 to 4.7 hours in rats) .
  • Brain Penetration : Fluorine substitution at the phenyl ring improves BBB permeability (brain-to-plasma ratio >0.3) .
  • Prodrug Design : Replace ethyl ester with isopropyl ester to delay hydrolysis and prolong systemic exposure .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Molecular Docking : Predict binding modes to adenosine A1 receptors (e.g., Glide SP scoring identifies key interactions with Tyr271 and Asn254) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; derivatives with <2 Å RMSD are prioritized .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize electron-withdrawing groups .

Q. What methodologies address synthetic challenges in scaling up this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 10 minutes (e.g., cyclization at 150°C in ethanol) .
  • Flow Chemistry : Enables continuous production of intermediates (e.g., thienopyridazine core) with >90% yield .
  • Crystallization Optimization : Use anti-solvent precipitation (ethanol/water) to control particle size (D90 <50 µm) for consistent bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.